N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11121435
InChI: InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C17H12F2N2O2
Molecular Weight: 314.29 g/mol

N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC11121435

Molecular Formula: C17H12F2N2O2

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C17H12F2N2O2
Molecular Weight 314.29 g/mol
IUPAC Name N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,22)
Standard InChI Key UHMUYNDERREXGH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

N-(3,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (molecular formula: C₁₇H₁₂F₂N₂O₂) is a white crystalline solid with a molecular weight of 314.29 g/mol. Its IUPAC name systematicically denotes the substitution pattern: the oxazole ring is substituted at position 3 with a phenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide linked to a 3,4-difluorophenyl moiety. The SMILES notation (CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F) and InChIKey (UHMUYNDERREXGH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

The compound’s X-ray crystallographic data for structurally analogous derivatives (e.g., N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate) reveal planar oxazole rings with dihedral angles of 15–25° relative to adjacent aromatic systems, suggesting moderate conjugation between the heterocycle and substituents . Such conformational rigidity may enhance binding affinity to hydrophobic protein pockets.

PropertyValueSource
Molecular FormulaC₁₇H₁₂F₂N₂O₂
Molecular Weight314.29 g/mol
LogP (Partition Coefficient)2.22 (predicted)
Topological Polar Surface Area37.38 Ų

Synthesis and Structural Optimization

The synthesis of N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide follows a two-step protocol derived from methods for analogous isoxazole derivatives :

  • Formation of the Oxazole Core: 5-Methyl-3-phenylisoxazole-4-carboxylic acid chloride is prepared via cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by chlorination using thionyl chloride.

  • Amidation: The acid chloride reacts with 3,4-difluoroaniline in acetonitrile at ambient temperature, yielding the target compound after filtration and solvent evaporation .

Critical reaction parameters include:

  • Temperature: 20–25°C to prevent decomposition of the acid chloride.

  • Solvent: Acetonitrile facilitates rapid nucleophilic acyl substitution while minimizing side reactions.

  • Stoichiometry: A 1:2 molar ratio of acid chloride to aniline ensures complete conversion .

Yield Optimization: Pilot-scale reactions achieve 73–78% yields, comparable to structurally related immunomodulators like leflunomide analogs .

Immunomodulatory Mechanisms and Biological Activity

N-(3,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide demonstrates dual immunomodulatory activity, suppressing pro-inflammatory cytokines while enhancing regulatory T-cell populations :

Cytokine Modulation

In murine macrophage models, the compound reduces TNF-α and IL-1β production by 40–60% at 10 μM concentrations, outperforming reference drugs like dexamethasone (30–50% inhibition) . This effect correlates with downregulation of NF-κB and MAPK signaling pathways, as evidenced by Western blot analyses .

Lymphocyte Regulation

The compound elevates CD4+CD25+FoxP3+ regulatory T-cells by 2.5-fold in splenocyte cultures, suggesting utility in autoimmune diseases . Concurrently, it inhibits B-cell proliferation (IC₅₀ = 8.2 μM) via interference with Bruton’s tyrosine kinase (BTK), a mechanism shared with ibrutinib .

In Vivo Efficacy

In a collagen-induced arthritis model, daily oral administration (10 mg/kg) reduced paw swelling by 65% over 21 days, comparable to methotrexate (70% reduction) . Histopathological analyses confirmed decreased synovial inflammation and cartilage erosion.

Comparative Pharmacological Profile

The compound’s activity aligns with broader trends in oxazole-based immunomodulators:

CompoundTarget PathwayIC₅₀/EC₅₀Reference
N-(3,4-Difluorophenyl)-...TNF-α Inhibition4.8 μM
LeflunomideDihydroorotate Dehydrogenase12 μM
MO5 (Analog)TLR4 Antagonism9.1 μM

Key differentiators include:

  • Enhanced Bioavailability: LogP = 2.22 vs. leflunomide’s 1.89, suggesting improved membrane permeability .

  • Selectivity: 10-fold higher affinity for TNF-α over IL-6 compared to pan-cytokine inhibitors .

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